Sorbitan, trioctadecanoate, also known as sorbitan tristearate, is a nonionic surfactant commonly used in scientific research for its ability to emulsify and stabilize various immiscible liquids. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to act at the interface between two phases, reducing interfacial tension and promoting the formation and stabilization of emulsions. This property is valuable in various research applications, including:
Sorbitan trioctadecanoate exhibits anti-blooming properties in chocolate and other confectionery products. Blooming refers to the appearance of white spots or streaks on the surface of chocolate, caused by the migration of fat crystals to the surface over time. By inhibiting the crystallization process and modifying the surface properties of fat crystals, sorbitan trioctadecanoate helps maintain the smooth texture and appearance of chocolate products, extending their shelf life [].
While not extensively researched, sorbitan trioctadecanoate's unique properties suggest potential applications in other scientific fields, including:
Sorbitan, trioctadecanoate, commonly known as Span 85, is a nonionic surfactant derived from the esterification of sorbitol with stearic acid. It is characterized by its waxy consistency and is typically light cream to tan in color. With the chemical formula and a molecular weight of approximately 442.67 g/mol, this compound plays a significant role in various industrial applications due to its emulsifying, stabilizing, and dispersing properties .
Sorbitan tristearate's mechanism of action depends on its application. As an emulsifier, it reduces the interfacial tension between oil and water phases, allowing them to form stable mixtures []. In cosmetics and pharmaceuticals, it helps disperse solid ingredients and stabilize emulsions. The specific mechanisms involved in these applications require further investigation.
Sorbitan, trioctadecanoate exhibits significant biological activity primarily through its surfactant properties. It reduces surface tension between immiscible liquids, facilitating their mixing. This property is crucial in applications such as drug delivery systems, where it enhances the solubility of hydrophobic compounds and aids in the encapsulation of active pharmaceutical ingredients. Additionally, it interacts with various biomolecules, promoting bio
The synthesis of sorbitan, trioctadecanoate involves:
In industrial settings, large-scale esterification processes are employed. The reactants are mixed in specific ratios and subjected to similar conditions as above but optimized for mass production.
Sorbitan, trioctadecanoate is widely used across various industries:
Research indicates that sorbitan, trioctadecanoate interacts effectively with enzymes and proteins, facilitating micelle formation which is crucial for enhancing the solubility of hydrophobic substances. Its role in drug delivery systems has been extensively studied, showing improved absorption rates for various pharmaceuticals when combined with this surfactant. The compound's ability to stabilize emulsions also contributes significantly to its effectiveness in biochemical assays .
Sorbitan, trioctadecanoate shares similarities with other sorbitan esters but has unique properties that distinguish it from them:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Sorbitan monostearate | C_{18}H_{36}O_6 | Lower molecular weight; used primarily as an emulsifier in food products (E471). |
Sorbitan tristearate | C_{57}H_{110}O_6 | Higher fatty acid content; often used in cosmetics for thickening. |
Sorbitan monooleate | C_{18}H_{34}O_5 | Contains oleic acid; more fluid than sorbitan trioctadecanoate; used in pharmaceuticals. |
Sorbitan, trioctadecanoate is particularly valued for its effectiveness as a stabilizer and emulsifier across diverse applications due to its higher fatty acid content compared to other similar compounds .
Sorbitan trioctadecanoate possesses the IUPAC designation of [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate. This complex nomenclature reflects the compound's intricate molecular architecture, which consists of a sorbitan backbone esterified with three octadecanoic acid (stearic acid) molecules. The molecular formula C₆₀H₁₁₄O₈ indicates a substantial molecular weight of 963.54 g/mol, characteristic of long-chain fatty acid esters. The structural complexity arises from the cyclic ether structure of sorbitan combined with the lengthy hydrocarbon chains of the stearic acid moieties, creating a molecule with distinct hydrophilic and lipophilic regions essential for its surfactant properties.
The stereochemical configuration denoted in the IUPAC name indicates specific spatial arrangements of substituents around chiral centers within the molecule. This stereochemical precision is crucial for understanding the compound's biological activity and physicochemical behavior. The presence of multiple chiral centers contributes to the compound's specific three-dimensional structure, which directly influences its interaction with biological membranes and its effectiveness as an emulsifying agent. The oxolan ring system, derived from the sorbitan backbone, provides structural rigidity while maintaining sufficient flexibility for optimal surface activity.
These regulatory codes facilitate international trade, ensure proper chemical identification in safety documentation, and enable accurate tracking throughout the supply chain. The DSSTox Substance ID DTXSID8047054 provides additional identification within the U.S. Environmental Protection Agency's chemical database system. These multiple identification systems reflect the compound's significance across various regulatory jurisdictions and its widespread commercial use.
Sorbitan trioctadecanoate exhibits distinctive physical and chemical properties that define its functionality as a surfactant and emulsifying agent. At room temperature, the compound appears as a light cream to tan-colored waxy solid with a characteristic slight odor. The melting point of 53°C indicates moderate thermal stability, while the flash point of 150°C demonstrates its safety profile for handling and processing applications. The density of 0.98 g/cm³ at 25°C positions the compound slightly below the density of water, contributing to its behavior in emulsion systems.
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 963.54 | g/mol | |
Melting Point | 53 | °C | |
Flash Point | 150 | °C | |
Density | 0.98 | g/cm³ (25°C) | |
HLB Value | 2.1 | - | |
Boiling Point | >100 | °C (1013 hPa) |
The Hydrophilic-Lipophilic Balance (HLB) value of 2.1 characterizes sorbitan trioctadecanoate as a strongly lipophilic surfactant, making it particularly effective for water-in-oil (W/O) emulsification. This low HLB value results from the predominance of lipophilic stearic acid chains over the relatively small hydrophilic sorbitan head group. The compound demonstrates poor solubility in water and common polar solvents such as methanol and ethanol, while showing good dispersibility in mineral oils and vegetable oils. This solubility profile directly correlates with its emulsification properties and determines its optimal applications in formulation chemistry.
The synthesis of sorbitan trioctadecanoate involves the direct esterification of sorbitan with stearic acid under carefully controlled conditions. The process begins with sorbitol, which undergoes dehydration to form sorbitan, an intermediate compound consisting of a mixture of cyclic ethers. The esterification reaction requires precise temperature control and the presence of appropriate catalysts to ensure complete conversion and minimize side reactions. Industrial production methods employ large-scale esterification processes where sorbitol and stearic acid are mixed in specific stoichiometric ratios.
The manufacturing process typically involves heating the reactants in the presence of an acid or base catalyst, with reaction temperatures maintained to promote ester bond formation while preventing thermal degradation of the products. The reaction mechanism involves nucleophilic attack by hydroxyl groups on the sorbitan molecule at the carbonyl carbon of stearic acid, resulting in the formation of ester linkages and the elimination of water molecules. Quality control during production focuses on achieving the desired degree of esterification, as the final product represents a mixture of partial esters rather than a single pure compound.
The purification of crude sorbitan trioctadecanoate involves distillation or crystallization processes to remove unreacted starting materials and by-products. Industrial producers must carefully control reaction conditions to minimize the formation of undesired isomers and ensure consistent product quality. The final product specifications typically require a minimum of 95% active content, with the remainder consisting of related esters and minor impurities. Storage conditions for the manufactured product require temperatures below 30°C in tightly closed containers to maintain stability and prevent oxidation.
Sorbitan trioctadecanoate demonstrates versatility across multiple industrial sectors, with primary applications in food processing, pharmaceutical formulations, and cosmetic manufacturing. In the food industry, the compound serves as an emulsifier and stabilizer, particularly effective in preventing fat bloom in chocolate products and reducing turbidity in cooking oils containing high levels of saturated fatty acids. The European food additive designation E492 permits its use in various food applications, where it enhances texture, stability, and shelf life of processed foods. Its function in chocolate manufacturing involves modifying fat crystal structure, contributing to improved texture and preventing the formation of undesirable crystal forms.
The pharmaceutical industry utilizes sorbitan trioctadecanoate as an excipient in various formulations, particularly in the development of topical preparations and drug delivery systems. Its emulsifying properties facilitate the creation of stable pharmaceutical emulsions, while its biocompatibility profile supports its use in products intended for human application. The compound's low HLB value makes it particularly suitable for water-in-oil emulsions commonly employed in pharmaceutical ointments and creams. In combination with polysorbates, it enables the formulation of emulsifying systems with various HLB values, providing formulators with flexibility in product development.
The cosmetic industry extensively employs sorbitan trioctadecanoate in the formulation of skin care products, where it functions as an emulsifying agent and texture modifier. Its ability to create stable emulsions while providing desirable sensory properties makes it valuable in creams, lotions, and other topical cosmetic products. The textile industry utilizes the compound as a lubricant and processing aid, while industrial applications include its use as a stabilizer in aerosol formulations and as a dispersant in paint manufacturing. These diverse applications demonstrate the compound's technical versatility and commercial importance across multiple industrial sectors.
Sorbitan, trioctadecanoate, commonly known as sorbitan tristearate, is synthesized through the direct esterification of sorbitol with stearic acid under controlled catalytic conditions [4] [5]. The synthesis involves the formation of ester bonds between the hydroxyl groups of sorbitol-derived anhydrides and the carboxyl groups of stearic acid molecules [24] [32]. This process yields a complex mixture of partial esters, with the final product containing predominantly tristearate species along with mono- and diester components [35] [36].
The molecular formula of sorbitan tristearate is C₆₀H₁₁₄O₈, with a molecular weight of 963.54 grams per mole [1] [2]. The compound exhibits specific physical characteristics including a melting point of 53°C, a density of 0.98 grams per cubic centimeter at 25°C, and a saponification value ranging from 176 to 188 [1] [35].
The dehydration mechanisms employed in sorbitan tristearate synthesis demonstrate distinct catalytic pathways depending on the catalyst type utilized [5] [22]. Acid-catalyzed dehydration reactions proceed through protonation of hydroxyl groups, facilitating water elimination and cyclization to form sorbitan intermediates [12] [15]. Phosphoric acid has been identified as an effective acid catalyst, with optimal concentrations ranging from 0.6 to 2.5 millimoles per mole of sorbitol [5] [30].
Research findings indicate that acid catalysts promote more extensive dehydration compared to alkaline catalysts [22]. Under acid-catalyzed conditions at 180°C, sorbitol achieves 94% theoretical water removal within three hours, resulting in sorbitan products with hydroxyl values between 1,300 and 1,400 milligrams of potassium hydroxide per gram [5] [22]. The reaction mechanism follows an SN2 pathway, where protonation of hydroxyl groups creates favorable leaving groups for intramolecular cyclization [12] [16].
In contrast, alkali-catalyzed dehydration proceeds at significantly slower rates [22]. Sodium hydroxide catalysis results in reduced water loss efficiency and higher hydroxyl values in the resulting sorbitan products [5]. The alkaline environment favors esterification reactions over dehydration, making it more suitable for the second stage of synthesis rather than initial sorbitan formation [22] [9].
Table 1: Comparison of Acid vs. Alkali-Catalyzed Dehydration Parameters
Parameter | Acid Catalyst (H₃PO₄) | Alkali Catalyst (NaOH) |
---|---|---|
Optimal Temperature (°C) | 180 [5] | 150 [22] |
Water Loss Efficiency (%) | 94 [5] | <50 [22] |
Hydroxyl Value (mg KOH/g) | 1,300-1,400 [22] | >1,500 [22] |
Reaction Time (hours) | 3 [5] | >6 [22] |
Dehydration Degree | 0.93-0.98 [22] | <0.5 [22] |
The two-step synthesis methodology represents the preferred industrial approach for sorbitan tristearate production [5] [19] [30]. The first step involves sorbitol dehydration under acid catalysis to form sorbitan intermediates, while the second step encompasses esterification with stearic acid under alkaline conditions [9] [22].
During the initial dehydration phase, sorbitol undergoes intramolecular cyclization to produce a mixture of sorbitan isomers, primarily 1,4-sorbitan and 1,5-sorbitan [13] [20]. The reaction is conducted at 180°C under reduced pressure conditions of 0.05 bar to facilitate water removal [5] [25]. Optimal residence time for atmospheric pressure conditions is 195 minutes, while vacuum conditions reduce this to 150 minutes [5] [25].
The second esterification step introduces stearic acid at a molar ratio of 2.4 to 3.0 relative to the original sorbitol input [5] [30]. Sodium hydroxide serves as the esterification catalyst at concentrations of 15 millimoles per mole of sorbitol [30]. The reaction temperature is gradually increased to 220°C over a controlled period, with final esterification occurring at this temperature for one hour [9] [5].
Table 2: Two-Step Process Parameters and Conditions
Process Step | Temperature (°C) | Pressure (bar) | Catalyst | Concentration | Duration |
---|---|---|---|---|---|
Step 1: Dehydration | 180 [5] | 0.05-1.0 [5] | H₃PO₄ | 2.5 mmol/mol sorbitol [30] | 150-195 min [5] |
Step 2: Esterification | 220 [9] | Atmospheric [9] | NaOH | 15 mmol/mol sorbitol [30] | 60 min [9] |
Temperature optimization plays a critical role in achieving maximum conversion efficiency and product quality in sorbitan tristearate synthesis [18] [20]. Research demonstrates that esterification reactions exhibit optimal performance at temperatures between 210°C and 220°C [9] [18]. At 220°C, conversion rates reach maximum values while maintaining acceptable product color and minimal decomposition [18] [30].
Pressure conditions significantly influence reaction kinetics and water removal efficiency [5] [15]. Reduced pressure operations at 0.05 bar enhance dehydration rates and improve sorbitan formation selectivity [5] [7]. The vacuum conditions facilitate continuous water removal, driving the equilibrium toward product formation and reducing reaction times by approximately 23% compared to atmospheric pressure conditions [5] [25].
Catalyst selection affects both reaction rate and product distribution [10] [22]. Phosphoric acid demonstrates superior performance for dehydration reactions, with optimal loadings of 0.13 weight percent relative to sorbitol mass [30]. For esterification, sodium hydroxide provides the most effective catalysis at concentrations of 1.1% by weight [22] [34]. Alternative catalysts including p-toluenesulfonic acid and heteropolyacids have shown promising results, with phosphotungstic acid achieving 98% ester yields at 110°C [18] [19].
Table 3: Catalyst Performance Comparison for Esterification
Catalyst Type | Temperature (°C) | Yield (%) | Reaction Time (hours) | Reference |
---|---|---|---|---|
Phosphotungstic Acid | 110 [18] | 98 [18] | 4 [18] | [18] |
Sodium Hydroxide | 220 [22] | 95 [22] | 1 [22] | [22] |
p-Toluenesulfonic Acid | 160 [10] | 68 [10] | 6 [10] | [10] |
Phosphoric Acid | 180 [5] | 94 [5] | 3 [5] | [5] |
Reaction kinetics analysis reveals that sorbitan tristearate formation follows a sequential esterification pathway [30] [17]. Initial rapid formation of monoesters occurs within the first hour, followed by progressive conversion to diesters and finally to tristearate products [30]. The diester concentration reaches maximum values after one hour of reaction time, achieving 40-50% of the total product mixture [30].
Yield maximization strategies focus on optimizing fatty acid to sorbitol molar ratios and reaction time parameters [30] [29]. Research indicates that molar ratios of 2.4:1 (stearic acid:sorbitol) provide optimal tristearate yields while minimizing unreacted fatty acid content [30]. Higher ratios increase tristearate formation but result in elevated levels of unreacted stearic acid in the final product [30].
The esterification process exhibits Michaelis-Menten kinetics characteristics, with substrate saturation occurring at fatty acid concentrations above 40 millimoles per liter [17]. Maximum reaction rates are achieved when both substrate concentrations exceed these threshold values [17]. The activation energy for the esterification reaction has been determined to be 27.7 kilojoules per mole [17].
Conversion efficiency optimization demonstrates that reaction time extension beyond one hour at 220°C provides minimal additional tristearate formation [30]. The optimal reaction duration represents a balance between maximizing ester formation and preventing thermal degradation of the product [18] [22]. Industrial applications typically employ reaction times of 5-6 hours to ensure complete conversion while maintaining product quality specifications [9] [22].
Table 4: Reaction Kinetics Parameters and Yield Optimization Data
Parameter | Optimal Value | Effect on Yield | Reference |
---|---|---|---|
Fatty Acid:Sorbitol Molar Ratio | 2.4:1 [30] | Maximum tristearate formation [30] | [30] |
Reaction Temperature | 220°C [9] | 98% conversion efficiency [22] | [9] [22] |
Catalyst Loading (NaOH) | 1.1 wt% [22] | Optimal esterification rate [22] | [22] |
Activation Energy | 27.7 kJ/mol [17] | Kinetic characterization [17] | [17] |
Maximum Diester Content | 40-50% [30] | Intermediate peak at 1 hour [30] | [30] |